Ethyl 2-(3,4-difluoroanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropionate
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Overview
Description
ETHYL 2-[(3,4-DIFLUOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound characterized by its complex structure, which includes multiple fluorine atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3,4-DIFLUOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps:
Formation of the 3,4-DIFLUOROPHENYLAMINE Intermediate: This step involves the nitration of a suitable precursor, followed by reduction to obtain the 3,4-difluoroaniline.
Coupling with ETHYL 2-AMINO-3,3,3-TRIFLUOROPROPANOATE: The intermediate is then coupled with ethyl 2-amino-3,3,3-trifluoropropanoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used in studies involving enzyme inhibition or protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: Potential use in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which ETHYL 2-[(3,4-DIFLUOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Material Properties: In materials science, its effects are related to its electronic structure and the interactions between its functional groups and the surrounding environment.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(3,4-DICHLOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
- ETHYL 2-[(3,4-DIBROMOPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
- ETHYL 2-[(3,4-DIMETHOXYPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE
Uniqueness
ETHYL 2-[(3,4-DIFLUOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C14H15F5N2O4 |
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Molecular Weight |
370.27 g/mol |
IUPAC Name |
ethyl 2-(3,4-difluoroanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C14H15F5N2O4/c1-3-24-11(22)13(14(17,18)19,21-12(23)25-4-2)20-8-5-6-9(15)10(16)7-8/h5-7,20H,3-4H2,1-2H3,(H,21,23) |
InChI Key |
IBCXUZHHULLMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)F)F)NC(=O)OCC |
Origin of Product |
United States |
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